Methyl {[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate
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Overview
Description
METHYL 2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE is a complex organic compound that belongs to the class of benzofuran derivatives. . The compound features a benzofuran moiety linked to a furan ring through an ester linkage, making it a unique structure with potential for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan-2-carboxylic acid chloride and the benzofuran derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
METHYL 2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities such as anti-tumor, antibacterial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s benzofuran and furan moieties allow it to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-hydroxybenzofuran and 5-nitrobenzofuran share structural similarities with METHYL 2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE.
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2,5-dicarboxylic acid are structurally related.
Uniqueness
METHYL 2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE is unique due to its combined benzofuran and furan moieties, which provide it with distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C16H12O6 |
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Molecular Weight |
300.26 g/mol |
IUPAC Name |
methyl 2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetate |
InChI |
InChI=1S/C16H12O6/c1-19-15(17)9-21-10-4-5-13-11(7-10)12(8-22-13)16(18)14-3-2-6-20-14/h2-8H,9H2,1H3 |
InChI Key |
NDEJNBBOSCMAJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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